molecular formula C5H10N2S2.H3PO4 B237491 2-(Acetylamino)-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose 1,3,6-triacetate CAS No. 129785-44-0

2-(Acetylamino)-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose 1,3,6-triacetate

Cat. No. B237491
CAS RN: 129785-44-0
M. Wt: 349.31 g/mol
InChI Key: AUCRVLBGFFSCPW-POQQGIQPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose 1,3,6-triacetate, commonly known as F-ara-Ac, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. F-ara-Ac is a modified form of the natural nucleoside, 2-deoxy-2-fluoro-D-glucose, and has been extensively studied for its anti-cancer, anti-viral, and immunomodulatory effects.

Mechanism of Action

F-ara-Ac exerts its anti-cancer effects by inhibiting the enzyme, ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA precursors, which ultimately results in the induction of apoptosis in cancer cells. F-ara-Ac also interferes with the glycosylation of viral proteins, which is necessary for viral replication, leading to its anti-viral effects.
Biochemical and Physiological Effects:
F-ara-Ac has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms. F-ara-Ac also affects the metabolism of glucose, leading to decreased glucose uptake and utilization in cancer cells. Additionally, F-ara-Ac has been shown to modulate the immune system by inhibiting the proliferation of T cells and inducing the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of F-ara-Ac is its broad spectrum of activity against cancer and viral infections. It is also relatively easy to synthesize and has good stability in vitro. However, F-ara-Ac has some limitations in lab experiments, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, F-ara-Ac can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research of F-ara-Ac. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and decreased toxicity. Another area of interest is the investigation of F-ara-Ac in combination with other agents, such as chemotherapy drugs or immunotherapies, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of F-ara-Ac's anti-cancer and anti-viral effects, which could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of F-ara-Ac involves the reaction of 2-deoxy-2-fluoro-D-glucose with acetic anhydride and acetic acid in the presence of a catalyst such as sulfuric acid. The resulting compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

F-ara-Ac has been extensively studied for its anti-cancer properties, particularly in the treatment of leukemia, lymphoma, and solid tumors. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. F-ara-Ac has also been shown to have anti-viral properties against HIV and hepatitis B virus. Additionally, F-ara-Ac has been studied for its immunomodulatory effects, particularly in the treatment of autoimmune diseases such as multiple sclerosis.

properties

CAS RN

129785-44-0

Product Name

2-(Acetylamino)-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose 1,3,6-triacetate

Molecular Formula

C5H10N2S2.H3PO4

Molecular Weight

349.31 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate

InChI

InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14+/m1/s1

InChI Key

AUCRVLBGFFSCPW-POQQGIQPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)F)OC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C

synonyms

2-acetamido-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-glucopyranose
2-acetamido-1,3,6-tri-O-acetyl-4-deoxy-4-fluoroglucopyranose
4-F-GlcNAc

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.